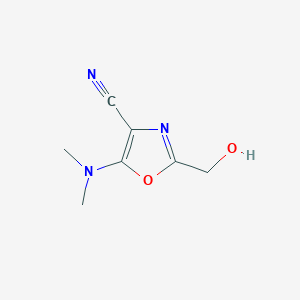

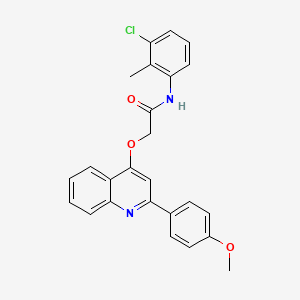

3-methyl-N-(2-oxo-2H-chromen-6-yl)benzofuran-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

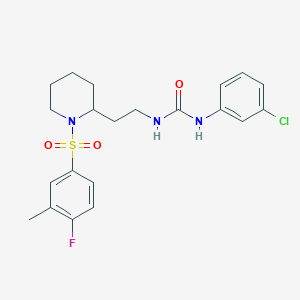

The compound “3-methyl-N-(2-oxo-2H-chromen-6-yl)benzofuran-2-carboxamide” is a chemical compound that belongs to the class of organic compounds known as coumarins and derivatives .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, the rearrangement of 2-(N-aroylhydrazono)-2H-chromene-3-carboxamides, which are readily obtained by the reaction of 2-imino-2H-chromene-3-carboxamides with benzohydrazide in an acidic medium, has been described .Molecular Structure Analysis

The molecular structure of similar compounds has been determined using single crystal X-ray diffraction data . The structure is stabilized by intramolecular hydrogen bonds, forming a closed seven-membered ring. There are also intramolecular π-π interactions presented between the 3,6-Dihydro-2H-pyran ring of the chromen moiety .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied . For example, the reaction of 7-amino-4-methylcoumarin with a number of organic halides has been reported .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported . For instance, the title compound crystallizes in the monoclinic space group P 21/n .Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Many coumarin-based derivatives, including those similar to the compound , have been found to exhibit remarkable biological properties, including anticancer activity . These compounds have been shown to inhibit cell growth in various types of cancer cells .

Anticonvulsant Activity

Coumarin derivatives have also been studied for their anticonvulsant activity . This makes them potential candidates for the development of new drugs for the treatment of epilepsy and other seizure disorders.

Antimicrobial Activity

The compound may also have antimicrobial properties . This could make it useful in the development of new antimicrobial agents to combat resistant strains of bacteria and fungi.

Antiviral Activity

Research has shown that some coumarin derivatives have antiviral activities . This suggests that the compound could potentially be used in the development of antiviral drugs.

Fluorescence Sensors

Coumarins with an intramolecular charge transfer character have been investigated for use as fluorescence sensors . This could have applications in various fields, including biological imaging and diagnostics.

Antioxidant Activity

Hydroxycoumarins, which are similar to the compound , have been reported to possess strong antioxidant activity and protective effects against oxidative stress by scavenging reactive oxygen species .

Anti-Inflammatory Activity

The compound may also have anti-inflammatory activity . This could make it useful in the treatment of conditions characterized by inflammation, such as arthritis and certain autoimmune diseases.

Neuroprotective Effects

Ferulic acid, a component of similar compounds, has been shown to have neuroprotective effects . This suggests that the compound could potentially be used in the treatment of neurodegenerative disorders, such as Alzheimer’s disease and Parkinson’s disease.

Wirkmechanismus

Target of Action

It is known that coumarin derivatives, which this compound is a part of, have been tested for various biological properties including anti-hiv , anticancer , anti-microbial , anti-tumor , antioxidant , anti-Alzheimer , anti-tuberculosis , and DNA gyrase inhibitors .

Mode of Action

It is known that coumarin derivatives can inhibit rapid sodium ion influx in atrial and myocardial conduction fibers, slow down conduction velocity, and reduce sinus node autonomy . This suggests that the compound may interact with its targets to induce these changes.

Biochemical Pathways

It is known that coumarin derivatives have been tested for their effects on the egfr/pi3k/akt/mtor signaling pathway , which is critical for cell proliferation and survival.

Pharmacokinetics

Moreover, using chlorine as an isostere for hydrogen can increase potency, and improve solubility .

Result of Action

It is known that coumarin derivatives have been tested for their ability to inhibit proliferation, migration, and invasion of cell lines, induce cell cycle arrest and apoptosis in vitro, and prevent tumor growth in vivo .

Action Environment

It is known that solvent can act as a nucleophile and open the iminolactone ring, which is a key step in the formation of 2h-chromen-2-one and quinazolin-4(3h)-one moieties .

Zukünftige Richtungen

The future directions in the study of similar compounds involve exploring their biological activities. For instance, coumarins and related derivatives have continued to attract attention for their interesting biological activities, including anticoagulant, antithrombiotics, antifungal, antiinflammatory, and antiviral activities .

Eigenschaften

IUPAC Name |

3-methyl-N-(2-oxochromen-6-yl)-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13NO4/c1-11-14-4-2-3-5-16(14)24-18(11)19(22)20-13-7-8-15-12(10-13)6-9-17(21)23-15/h2-10H,1H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFBQBNQQHFCDFE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=CC=CC=C12)C(=O)NC3=CC4=C(C=C3)OC(=O)C=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methyl-N-(2-oxo-2H-chromen-6-yl)benzofuran-2-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(3,5-Dichlorophenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B3001490.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(furan-2-yl)propan-2-yl)acrylamide](/img/structure/B3001504.png)

![(4-Tert-butylphenyl)-[4-(2-nitrophenyl)piperazin-1-yl]methanethione](/img/structure/B3001506.png)

![6-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(4-methoxyphenyl)methyl]hexanamide](/img/structure/B3001510.png)